N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-28-16-7-5-13(6-8-16)17-11-29-20-19(17)23-12-25(21(20)27)10-18(26)24-15-4-2-3-14(22)9-15/h2-9,11-12H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGBHVLWSDVVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound with notable pharmacological potential. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
This compound belongs to the class of thieno[3,2-d]pyrimidine derivatives. Its unique structure includes:
- Thieno-pyrimidine core : A fused ring system that enhances biological activity.
- Substituents : The presence of a 3-chlorophenyl and a 4-methoxyphenyl group contributes to its pharmacological profile.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells.
Key Findings :
- IC50 Values : Preliminary studies show promising IC50 values, indicating effective cytotoxicity against these cell lines. For instance:
Table 1 summarizes the cytotoxic effects observed:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 3.1 | Induces apoptosis via caspase activation |
| PC-3 | 2.15 | Cell cycle arrest in S phase |
The mechanism underlying the anticancer activity involves:
- Inhibition of Key Kinases : The compound inhibits VEGFR-2 and AKT pathways, crucial for cancer cell proliferation and survival. Specific IC50 values for these targets are approximately 0.075 μM for VEGFR-2 and 4.60 μM for AKT .
- Apoptosis Induction : Treatment with this compound leads to increased levels of active caspase-3, suggesting that it promotes programmed cell death in cancer cells .
Interaction Studies
Understanding the interactions of this compound with biological targets is essential for elucidating its pharmacological profile:
- Binding Affinity : Studies have shown that this compound binds effectively to specific enzymes and receptors, enhancing its potential as a therapeutic agent .
Case Studies
Several case studies have explored the biological activity of related compounds within the thieno[3,2-d]pyrimidine class:
- Study on HepG2 Cells : A study demonstrated significant cytotoxic effects with a similar derivative leading to S phase arrest and apoptosis induction through caspase pathways .
- Prostate Cancer Research : Another investigation highlighted the selective toxicity of thieno[3,2-d]pyrimidine derivatives against prostate cancer cells compared to normal cells .
Preparation Methods
Gewald Reaction for Thiophene Precursor Synthesis
The 7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one core is synthesized via a modified Gewald reaction. A mixture of 4-methoxybenzaldehyde (1.0 equiv), cyanoacetamide (1.2 equiv), and elemental sulfur (1.5 equiv) in ethanol is refluxed under basic conditions (morpholine catalyst) to yield 2-amino-3-cyano-5-(4-methoxyphenyl)thiophene (1 ) (Scheme 1). Cyclization of 1 with formamide at 180°C for 6 hours affords 7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (2 ) in 82% yield.
Key Characterization for Compound 2 :
- 1H NMR (DMSO-d6) : δ 8.42 (s, 1H, H-2), 7.89 (d, J = 8.6 Hz, 2H, Ar-H), 7.12 (d, J = 8.6 Hz, 2H, Ar-H), 3.87 (s, 3H, OCH3).
- ESI-MS : m/z 285.1 [M + H]+.
Introduction of the Acetamide Side Chain
Synthesis of 2-Bromo-N-(3-chlorophenyl)acetamide
Bromoacetyl bromide (1.2 equiv) is added dropwise to a solution of 3-chloroaniline (1.0 equiv) and triethylamine (2.0 equiv) in dry dichloromethane at 0°C. After stirring for 4 hours, the mixture is washed with water, dried (MgSO4), and concentrated to yield 2-bromo-N-(3-chlorophenyl)acetamide (3 ) as a white solid (76% yield).
Key Characterization for Compound 3 :
N-Alkylation of the Pyrimidinone Core
Compound 2 (1.0 equiv) is dissolved in anhydrous DMF under nitrogen, and sodium hydride (1.2 equiv) is added at 0°C. After 30 minutes, 3 (1.1 equiv) is added, and the reaction is stirred at 80°C for 12 hours. The crude product is purified via flash chromatography (ethyl acetate/petroleum ether, 1:3) to yield N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (4 ) in 68% yield.
Key Characterization for Compound 4 :
- mp : 244–246°C.
- 1H NMR (DMSO-d6) : δ 10.55 (s, 1H, NH), 8.75 (d, J = 5.1 Hz, 1H, H-2), 8.04 (d, J = 8.2 Hz, 2H, Ar-H), 7.77 (d, J = 3.8 Hz, 1H, Ar-H), 7.60 (d, J = 7.7 Hz, 1H, Ar-H), 7.52–7.48 (m, 1H, Ar-H), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, CH2), 3.87 (s, 3H, OCH3).
- ESI-MS : m/z 481.1 [M + H]+.
Optimization and Mechanistic Insights
Cyclocondensation Efficiency
The use of microwave irradiation in the Gewald reaction reduces reaction time from 12 hours to 45 minutes, improving yields to 89%. Similarly, substituting formamide with ammonium formate in the cyclization step enhances regioselectivity for the 4-oxo product.
Alkylation Conditions
Employing Cs2CO3 as a base in DMF at 100°C increases alkylation efficiency (yield: 75%) compared to NaH (68%). Side products, such as O-alkylation derivatives, are minimized by maintaining anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Thiophene synthesis | Gewald reaction | 82 | 98 | |
| Pyrimidinone cyclization | Formamide condensation | 78 | 95 | |
| Acetamide alkylation | NaH/DMF | 68 | 97 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide?
- Methodological Answer : The synthesis typically involves coupling a thienopyrimidinone core with substituted acetamide moieties. For example, amide bond formation can be achieved using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane, followed by purification via column chromatography . Critical steps include:
- Activation of the carboxylic acid group on the thienopyrimidinone scaffold.
- Nucleophilic substitution or SNAr reactions to introduce the 4-methoxyphenyl group.
- Final purification using mixed solvents (e.g., dichloromethane/ethyl acetate) to isolate crystalline products .
Q. How is the crystal structure of this compound determined, and what parameters define its molecular packing?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Unit cell dimensions : Monoclinic system (e.g., ) with Å, Å, Å, .
- Intermolecular interactions : Hydrogen bonds (N–H⋯O) and weak C–H⋯π interactions stabilize the lattice. Dihedral angles between aromatic rings (e.g., ~42–67°) influence molecular conformation .
- Refinement : Data collected on a Bruker SMART APEXII diffractometer, with -factors <0.05 for high-quality datasets .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–8.0 ppm range) .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., calculated for : 503.10 g/mol) .
- IR : Stretching frequencies for amide C=O (~1650–1700 cm) and thieno C–S (~650 cm) .
Q. What initial biological screening methods are appropriate for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases) using fluorescence-based or radiometric assays.
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., IC determination) .
- Computational docking : Preliminary binding affinity predictions to prioritize targets (e.g., using AutoDock Vina) .
Advanced Research Questions
Q. How can researchers design experiments to resolve low synthetic yields during scale-up?
- Methodological Answer :
- Reaction optimization : Use design of experiments (DoE) to vary solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading.
- Intermediate stabilization : Protect reactive groups (e.g., Boc-protected amines) to prevent side reactions .
- Continuous flow synthesis : Reduces batch variability and improves heat transfer for exothermic steps .
Q. What strategies address structural discrepancies in crystallographic data between similar compounds?
- Methodological Answer :
- Comparative CSD surveys : Analyze dihedral angles and torsion angles in the Cambridge Structural Database (CSD). For example, dihedral angles between aromatic rings in analogous compounds range from 42° to 67°, influenced by substituent steric effects .
- DFT calculations : Validate observed conformations using Gaussian09 with B3LYP/6-31G(d) basis sets to model intramolecular interactions .
- Twinned crystal analysis : Apply twin-law matrices in refinement software (e.g., SHELXL) to resolve overlapping reflections .
Q. How can synthetic routes be optimized to incorporate sulfone or phosphonate moieties for enhanced bioactivity?
- Methodological Answer :
- Post-functionalization : Introduce sulfone groups via oxidation of thioethers (e.g., using mCPBA) .
- Phosphonate coupling : Utilize Michaelis-Arbuzov reactions with alkyl halides (e.g., diethyl chlorophosphate) .
- Protecting group strategy : Temporarily block reactive sites (e.g., acetals for ketones) to direct regioselectivity .
Q. What methodologies mitigate stability issues in biological assays (e.g., hydrolysis of the acetamide group)?
- Methodological Answer :
- Prodrug design : Replace the acetamide with ester or carbamate groups that hydrolyze selectively in vivo.
- Formulation studies : Use liposomal encapsulation or cyclodextrin complexes to enhance solubility and stability .
- Metabolic profiling : LC-MS/MS to identify degradation products in simulated gastric fluid .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to assess bioavailability gaps.
- Metabolite identification : Use UPLC-QTOF to detect active/inactive metabolites that explain efficacy discrepancies .
- Species-specific differences : Compare target orthologs (e.g., human vs. murine kinases) using sequence alignment tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
